molecular formula C13H16FN3O3S B5350003 N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-2-(methylsulfonyl)acetamide

N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-2-(methylsulfonyl)acetamide

Cat. No. B5350003
M. Wt: 313.35 g/mol
InChI Key: KQBQNFXGXRBERD-UHFFFAOYSA-N
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Description

N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-2-(methylsulfonyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in medical and pharmaceutical fields. This compound is also known as TAK-659 and has been found to have promising therapeutic effects on various diseases such as cancer and autoimmune disorders.

Mechanism of Action

TAK-659 inhibits the activity of BTK by binding to its active site and preventing its activation. BTK is a key enzyme involved in the signaling pathway of B-cell receptor (BCR) and Toll-like receptor (TLR) pathways, which are important in the development and progression of various diseases. By inhibiting BTK activity, TAK-659 can prevent the activation of these pathways and reduce the proliferation and survival of cancer cells and immune cells.
Biochemical and physiological effects:
TAK-659 has been shown to have significant biochemical and physiological effects on cancer cells and immune cells. It can inhibit the proliferation and survival of cancer cells by inducing apoptosis and cell cycle arrest. TAK-659 can also modulate the immune response by reducing the activation and proliferation of immune cells such as B cells, T cells, and natural killer cells.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in various diseases. TAK-659 is also orally bioavailable, which allows for convenient administration in animal studies. However, TAK-659 has some limitations for lab experiments. It has a short half-life in vivo, which may require frequent dosing in animal studies. TAK-659 can also have off-target effects on other kinases, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of TAK-659. One area of research is to investigate the potential of TAK-659 in combination with other therapies for the treatment of cancer and autoimmune disorders. Another area of research is to develop more potent and selective BTK inhibitors based on the structure of TAK-659. The development of new BTK inhibitors can provide more effective therapies for diseases that are resistant to current treatments. Finally, the study of the off-target effects of TAK-659 can provide insights into the signaling pathways involved in the development and progression of various diseases.

Synthesis Methods

The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 5-fluoro-2-nitroaniline and ethylene glycol to produce 2-(5-fluoro-1H-benzimidazol-2-yl)ethanol. This intermediate product is then reacted with methylsulfonyl chloride and triethylamine to form N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-2-(methylsulfonyl)acetamide. The final step involves the methylation of the amide nitrogen using methyl iodide and potassium carbonate to produce N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-2-(methylsulfonyl)acetamide.

Scientific Research Applications

TAK-659 has been extensively studied for its potential applications in medical and pharmaceutical fields. It has been found to have promising therapeutic effects on various diseases such as cancer, autoimmune disorders, and inflammatory diseases. TAK-659 has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the development and progression of these diseases.

properties

IUPAC Name

N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-2-methylsulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O3S/c1-17(13(18)8-21(2,19)20)6-5-12-15-10-4-3-9(14)7-11(10)16-12/h3-4,7H,5-6,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBQNFXGXRBERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=NC2=C(N1)C=C(C=C2)F)C(=O)CS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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